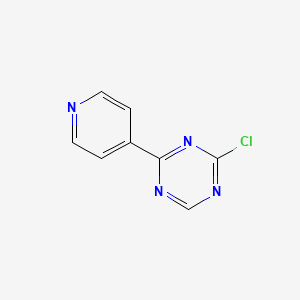

2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Übersicht

Beschreibung

2-Chloro-4-pyridin-4-yl-1,3,5-triazine is a heterocyclic compound that belongs to the class of 1,3,5-triazines This compound is characterized by the presence of a chlorine atom at the second position and a pyridin-4-yl group at the fourth position of the triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with pyridin-4-amine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like dioxane or dichloroethane. The reaction conditions often involve refluxing the mixture to achieve high yields .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium carbonate, potassium carbonate, and solvents such as dioxane or dichloroethane.

Coupling Reactions: Palladium catalysts, organoboron reagents, and bases like potassium phosphate.

Major Products:

- Substituted triazines with various functional groups depending on the nucleophile used.

- Biaryl compounds from coupling reactions .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of 1,3,5-triazine, including those containing the pyridine moiety, exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of novel 2,4,6-trisubstituted 1,3,5-triazine derivatives that demonstrated significant cytotoxicity in human colon cancer cell lines (DLD-1 and HT-29) through apoptosis induction and inhibition of key signaling pathways involved in cell proliferation .

Enzyme Inhibition

Compounds based on the triazine structure have shown promise as inhibitors of phosphatidylinositol 3-kinases (PI3K), which are critical in tumorigenesis. One particular derivative demonstrated strong inhibitory activity against PI3K and was characterized as a potent brain-penetrant agent with favorable pharmacokinetic properties . This suggests potential applications in treating brain tumors and central nervous system metastases.

Antimicrobial Properties

Research has also focused on the antimicrobial properties of triazine derivatives. A series of compounds were synthesized and tested for antibacterial and antifungal activities, showing remarkable efficacy compared to standard drugs . This highlights their potential use in developing new antimicrobial agents.

Herbicidal Activity

The structural characteristics of 2-chloro-4-pyridin-4-yl-1,3,5-triazine make it a candidate for use as a herbicide. Some studies have reported that triazine derivatives exhibit herbicidal properties by inhibiting photosynthesis in plants, which can be exploited for agricultural weed management .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving the functionalization of cyanuric chloride or other precursors . These synthetic routes are essential for producing this compound on a larger scale for both research and industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in colon cancer cells |

| Enzyme inhibitors | Potent PI3K inhibitor with brain penetration | |

| Antimicrobial agents | Effective against bacteria and fungi | |

| Agricultural Applications | Herbicides | Inhibits photosynthesis in target weeds |

| Chemical Synthesis | Synthesis methods | Functionalization of cyanuric chloride |

Case Studies

Case Study 1: Anticancer Research

A novel series of triazine nitrogen mustards was synthesized to evaluate their anticancer properties. The most effective derivative exhibited significant cytotoxicity against colorectal cancer cells and induced apoptosis through specific intracellular pathways .

Case Study 2: Enzyme Targeting

Research on a specific triazine derivative revealed its capability to inhibit PI3K activity effectively. This compound showed promising results in preclinical models for treating various cancers, indicating its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine depends on its application:

Antimicrobial Activity: It disrupts microbial cell wall synthesis or interferes with essential enzymes.

Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.

2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor properties.

Uniqueness: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .

Biologische Aktivität

2-Chloro-4-pyridin-4-yl-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.

Synthesis

The synthesis of this compound involves various methods that enhance its biological activity. Recent studies have employed one-pot reactions and catalyzed processes to optimize yields and reduce reaction times. For instance, Ullmann Cu(I)-catalyzed methods have been shown to effectively produce this compound while minimizing side products .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of 1,3,5-triazine, including this compound, inhibited cell proliferation in human colon cancer cell lines (DLD-1 and HT-29) through apoptosis induction and interference with intracellular signaling pathways .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 24.6 | Alkylation of nucleophiles |

| 2-Chloroethyl derivative | LNCaP (Prostate) | 13.88 | Apoptosis via PI3K inhibition |

| Triazine with Ala-Ala substituent | DLD-1 (Colon) | 7.5 | Induction of apoptosis |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Recent studies evaluated its inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. The most active derivatives exhibited IC50 values as low as 0.051 µM for AChE and 9.00 µM for BACE1 . This suggests potential therapeutic roles in treating neurodegenerative diseases.

Table 2: Enzyme Inhibition by this compound Derivatives

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| Compound A | 0.051 | 9.00 |

| Compound B | 0.065 | 11.09 |

| Compound C | 0.092 | 14.25 |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Cytotoxicity : The compound demonstrates strong cytotoxic effects by forming covalent bonds with nucleophilic sites on DNA and proteins, leading to apoptosis in cancer cells .

- Enzyme Inhibition : It inhibits key enzymes such as AChE and BACE1 through competitive inhibition mechanisms, which may help mitigate symptoms of neurodegenerative diseases .

- Signal Pathway Modulation : The compound affects various signaling pathways involved in cell survival and proliferation, particularly through the inhibition of the PI3K pathway .

Case Studies

Several case studies highlight the efficacy of this compound:

- Colon Cancer Study : A study on the effects of various triazine derivatives on colon cancer cells showed that compounds similar to this compound induced significant apoptosis and reduced tumor growth rates compared to standard chemotherapy agents .

- Neurodegeneration Research : Another investigation focused on the neuroprotective properties of triazine derivatives demonstrated that they could significantly lower AChE activity in vitro and improve cognitive function in animal models of Alzheimer's disease .

Eigenschaften

IUPAC Name |

2-chloro-4-pyridin-4-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-1-3-10-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSOWFUYVWTDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.